Ent-alpha-C Dapagliflozin, also known as Dapagliflozin Impurity, is a structural variant of Dapagliflozin, which is primarily recognized for its role as a sodium-glucose transporter 2 inhibitor. This compound has garnered attention due to its implications in pharmaceutical formulations and quality control, particularly in the context of Dapagliflozin production.
Ent-alpha-C Dapagliflozin is typically obtained as a byproduct during the synthesis of Dapagliflozin. Its molecular formula is with a unique identifier of CID 59648701 in the PubChem database . The compound's presence in pharmaceutical products necessitates rigorous analytical methods to ensure its levels remain within acceptable limits.
This compound falls under the category of organic compounds and is classified as an impurity in the synthesis of Dapagliflozin. Its structural characteristics align it with other glycosidic inhibitors, which are important in managing type 2 diabetes mellitus.
The synthesis of Ent-alpha-C Dapagliflozin involves several chemical reactions typically associated with organic synthesis. The general approach includes:
The synthetic route is designed to minimize byproducts and enhance yield, often employing mild reaction conditions and controlled temperatures to optimize purity levels. For instance, using triethyl silicane and boron trifluoride diethyl etherate during reduction ensures efficient conversion while maintaining structural integrity .
Ent-alpha-C Dapagliflozin features a complex molecular structure characterized by multiple functional groups, including hydroxyl and ether linkages, which contribute to its biological activity. The stereochemistry plays a crucial role in its interaction with sodium-glucose transporters.
Ent-alpha-C Dapagliflozin participates in various chemical reactions that are pivotal for its synthesis and characterization:
The use of specific reagents like Grignard reagents or organolithium compounds facilitates high-yield reactions while controlling side reactions that could lead to unwanted impurities.
Ent-alpha-C Dapagliflozin functions primarily through inhibition of sodium-glucose transporter 2, which plays a critical role in glucose reabsorption in the kidneys. By blocking this transporter, the compound promotes increased glucose excretion via urine, thereby lowering blood glucose levels.
Ent-alpha-C Dapagliflozin serves several important roles in scientific research and pharmaceutical applications:
Ent-alpha-C Dapagliflozin, the C-α anomeric enantiomer of dapagliflozin, arises as a critical stereochemical impurity during the synthesis of the active pharmaceutical ingredient (API). The core challenge lies in the kinetically favored formation of the α-anomer under acidic glycosidation conditions. During the pivotal glycosidation step, the reaction of the aryl lithium intermediate (derived from bromide 23) with protected gluconolactone (10) yields a hemi-ketal intermediate. Subsequent exposure to Brønsted or Lewis acids (e.g., BF₃-etherate, methanesulfonic acid) in alcohols generates a mixture of α/β methyl glycosides, with the α-anomer content reaching up to 40% under suboptimal conditions [1] [4].
The cationic reduction step further complicates stereoselectivity. Reduction of the anomeric position using triethylsilane and BF₃-etherate proceeds via an oxocarbenium ion intermediate, which is susceptible to nucleophilic attack from both faces. While bulky reductants (e.g., triethylsilane) and catalysts (e.g., AlCl₃) improve β-selectivity (yielding β:α ratios of 6:1 to >20:1), residual α-anomer persists [1] [10]. Crystallization of peracetylated intermediates partially purifies the β-anomer, but the mother liquor retains Ent-alpha-C, necessitating specialized isolation techniques.
Table 1: Synthetic Approaches and Anomeric Selectivity
Reaction Step | Conditions | β:α Ratio | Key Challenge |
---|---|---|---|
Glycosidation | MeOH, H⁺ (pH 2–3), 40°C | 1:1 | Thermodynamic equilibration favors α-anomer |
Cationic Reduction | Et₃SiH, BF₃-etherate, CH₂Cl₂ | 6:1 | Oxocarbenium ion racemization |
Optimized Reduction | Et₃SiH, AlCl₃, unprotected tetraol | >20:1 | Steric hindrance limits α-attack |
Crystallization | Peracetate from ethanol | >99:1 | Minor α-anomer remains in mother liquor |
Isolating Ent-alpha-C Dapagliflozin demands advanced chiral separation methods due to near-identical physicochemical properties shared with the β-anomer. Normal-phase HPLC using polysaccharide-based columns (e.g., Chiralpak IC) achieves baseline separation. A patent (CN105486767A) discloses a method employing a silica gel column with a stearyl-modified stationary phase (C18) and a mobile phase of acetonitrile/water (55:45, v/v), achieving a resolution factor >2.0 and retention time differentiation of 1.5–2.0 minutes between enantiomers [2].
Supercritical Fluid Chromatography (SFC) offers a greener alternative. Using a Chiralpak AD-3 column with CO₂/ethanol (70:30) + 0.1% diethylamine at 35°C and 150 bar, Ent-alpha-C can be isolated with >98.5% enantiomeric excess (ee). The low viscosity of supercritical CO₂ enhances diffusion, reducing separation times by 60% compared to HPLC while maintaining sensitivity at 0.05% impurity levels [5].
Table 2: Chiral Resolution Techniques for Ent-alpha-C Isolation
Technique | Stationary Phase | Mobile Phase | Resolution (Rₛ) | Detection Limit |
---|---|---|---|---|
HPLC | C18 (stearyl) | Acetonitrile/water (55:45) | >2.0 | 0.1% |
SFC | Chiralpak AD-3 | CO₂/EtOH + 0.1% DEA (70:30) | 1.8 | 0.05% |
Preparative LC | Cellulose tribenzoate | n-Heptane/IPA (80:20) | 2.2 | N/A |
Ent-alpha-C formation is primarily governed by kinetic and thermodynamic factors during glycosidic bond formation. Under acidic conditions, the hemi-ketal intermediate (33/41) undergoes protonation, generating an oxocarbenium ion. Nucleophilic attack by methanol occurs preferentially from the α-face due to reduced steric hindrance from the C2-protecting group (e.g., acetyl, benzyl), leading to methyl α-glycoside (34) as a kinetic product. Prolonged reaction times enable equilibration to the β-anomer via ring-flipping, but incomplete conversion leaves residual α-glycoside [3] [4].
A critical side reaction involves aglycone migration. During deprotection of silyl ethers using methanesulfonic acid, the ethoxybenzyl group can migrate to the sugar hydroxyls if temperatures exceed 50°C. This generates regioisomeric byproducts that co-elute with Ent-alpha-C, complicating purification [10]. Additionally, residual water hydrolyzes the gluconolactone intermediate, yielding gluconic acid derivatives that decarboxylate under reducing conditions, forming des-chloro impurities.
Table 3: Key Byproducts in Dapagliflozin Synthesis
Byproduct | Formation Mechanism | Impact on Ent-alpha-C |
---|---|---|
Methyl α-glycoside | Kinetic methanolysis of oxocarbenium ion | Direct precursor to Ent-alpha-C |
Aglycone-migrated isomer | Acid-catalyzed ether migration during deprotection | Co-elution with Ent-alpha-C in HPLC |
Des-chloro impurity | Hydrolysis/decarboxylation of gluconolactone | Competes for glycosidation sites |
β-Anomer dimer | Oxocarbenium ion trapping by reduced β-anomer | Increases viscosity, hinders crystallization |
Temperature gradients profoundly influence anomeric selectivity. Glycosidation below 30°C favors kinetic α-product (40–45% yield), while temperatures >60°C accelerate equilibration to β-anomer, reducing Ent-alpha-C to <5%. However, elevated temperatures promote aglycone migration and des-chloro impurity formation [10]. The solvent polarity in reduction steps modulates oxocarbenium ion stability. Dichloromethane (ε=8.9) provides optimal ion solvation, yielding 6:1 β:α ratios, whereas toluene (ε=2.4) increases α-formation to 30% due to poor ion-pair separation [10].
Catalyst stoichiometry is equally critical. Substoichiometric BF₃-etherate (<0.5 eq) slows reduction, enabling anomerization, while excess (>2 eq) induces desilylation. Aluminum chloride (AlCl₃) at 1.2 eq with triethylsilane delivers 67% yield of β-anomer with <0.5% α-content after crystallization. Impurity purge strategies include:
Table 4: Process Variables and Optimization Strategies
Variable | High-Risk Condition | Low-Risk Condition | Optimization Strategy |
---|---|---|---|
Glycosidation temp. | 30°C | 60°C | Maintain at 40–45°C for 3–5 h |
Reduction solvent | Toluene | Dichloromethane | Use CH₂Cl₂ with 0.5% EtOAc |
Lewis acid catalyst | BF₃-etherate (1.5 eq) | AlCl₃ (1.2 eq) | AlCl₃ with Et₃SiH (3 eq) |
Crystallization solvent | Ethanol | Ethyl acetate | i-PrOAc for enhanced β/α selectivity |
Water content | >500 ppm | <100 ppm | Molecular sieves in glycosidation step |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7